molecular formula C15H13NO2 B12506396 3-Hydroxy-N,3-diphenylprop-2-enamide CAS No. 65483-85-4

3-Hydroxy-N,3-diphenylprop-2-enamide

Cat. No.: B12506396
CAS No.: 65483-85-4
M. Wt: 239.27 g/mol
InChI Key: KHHINIITAALZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-N,3-diphenylprop-2-enamide is a high-purity chemical compound offered for research and development purposes. This compound features a cinnamamide backbone, a structure known to be of significant interest in medicinal chemistry for its potential biological activity. Derivatives of cinnamamide have been extensively studied and identified in preclinical research as important candidates for the treatment of neurological disorders, showing anticonvulsant activity in various models of seizures and epilepsy . The specific stereochemistry and substitution pattern on the core structure can greatly influence both the biological activity and physicochemical properties of these molecules . The presence of the hydroxy and amide functional groups provides sites for hydrogen bonding, which can be critical for interactions with biological targets. This product is intended for laboratory research use only by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to investigate the specific mechanism of action and applications of this compound in their respective fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65483-85-4

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-hydroxy-N,3-diphenylprop-2-enamide

InChI

InChI=1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-11,17H,(H,16,18)

InChI Key

KHHINIITAALZGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)NC2=CC=CC=C2)O

Origin of Product

United States

Ii. Structural Characteristics and Conformational Analysis of 3 Hydroxy N,3 Diphenylprop 2 Enamide

Stereoisomerism and Geometric Considerations of the Prop-2-enamide Moiety

The prop-2-enamide moiety, characterized by a carbon-carbon double bond, gives rise to geometric isomerism. This type of stereoisomerism, also known as cis-trans or E/Z isomerism, results from the restricted rotation around the C=C double bond, leading to different spatial arrangements of the substituents. wikipedia.org In the case of 3-Hydroxy-N,3-diphenylprop-2-enamide, the substituents on the double bond determine the specific isomer.

The geometry of the enamide is a critical factor in its chemical reactivity and biological activity. nih.gov The traditional synthesis of enamides often results in a mixture of E and Z isomers, although methods for stereoselective synthesis have been developed. nih.gov For instance, crystal structure analysis of similar cinnamamide (B152044) derivatives has confirmed the presence of the E isomer. nih.gov The planarity of the 3-phenylprop-2-enamide moiety is also a significant characteristic, with studies on related compounds showing a nearly planar conformation. nih.gov

Isomer TypeDescriptionSignificance
E (entgegen)Higher priority groups on opposite sides of the double bond.Often the thermodynamically more stable isomer.
Z (zusammen)Higher priority groups on the same side of the double bond.Can be crucial for specific biological interactions. nih.gov

Influence of the Hydroxyl Group on Molecular Conformation

Studies on ortho-hydroxyaryl Schiff bases, which share structural similarities, have demonstrated the fundamental importance of O-H···N intramolecular hydrogen bonds in defining their structure. nih.gov In aprotic solvents, similar β-hydroxy naphthalene amides exhibit intramolecular hydrogen bonding, which affects their dynamic properties. mdpi.com The strength of these hydrogen bonds can be evaluated using techniques like NMR spectroscopy by observing the chemical shift of the hydroxyl proton. mdpi.comruc.dk The formation of an intramolecular hydrogen bond can lead to a more rigid conformation by restricting the rotation around single bonds. mdpi.com

Type of InteractionDescriptionEffect on Conformation
Intramolecular Hydrogen Bond (O-H···O=C)Hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen.Stabilizes a planar conformation of the enamide and hydroxyl group, restricting rotational freedom. mdpi.com
Intramolecular Hydrogen Bond (O-H···N)Potential hydrogen bond between the hydroxyl proton and the amide nitrogen.Can influence the geometry and electronic properties of the amide bond. nih.govnih.gov

Rotational Barriers and Conformational Preferences of Phenyl and Amide Moieties

The rotation around the single bonds connecting the phenyl groups and the amide moiety to the prop-2-enamide backbone is subject to steric and electronic effects, leading to specific conformational preferences and measurable rotational barriers.

Phenyl Group Rotation: The rotation of the two phenyl groups (one attached to C3 and the other to the nitrogen atom) is influenced by steric hindrance with neighboring atoms. In similar structures like 2,4,6-triphenyl-1-phosphabenzene, the phenyl groups are rotated out of the plane of the central ring to minimize steric strain, with relatively low rotational barriers of about 3 kcal/mol. researchgate.net The interplanar angle between the aromatic ring and the amide group in related cinnamamide derivatives has been observed to be in the range of 9.9° to 18.7°, indicating a non-coplanar arrangement. nih.gov

Amide Bond Rotation: The C-N bond of the amide group has a partial double bond character due to resonance, which results in a significant rotational barrier. nih.govacs.orgnsf.gov This barrier can be influenced by the nature of the substituents on the nitrogen and carbonyl carbon. nih.govacs.org For N-alkenyl-N-alkylacetamide derivatives, the barrier to rotation around the N-alkenyl bond (ΔG‡) has been measured to be between <8.0 and 31.0 kcal mol⁻¹. nih.govacs.orgscilit.com The level of alkene substitution is the most critical factor controlling this rotational rate. nih.govacs.org For tertiary aromatic amides, ortho-substitution on the aromatic ring can dramatically increase the rotational barriers around both the N-C(O) and C-C(O) bonds. nsf.gov

Rotational BarrierAffected MoietyTypical Energy Range (kcal/mol)Controlling Factors
C(alkene)-C(phenyl) rotationPhenyl group at C3~3 researchgate.netSteric hindrance with the enamide backbone.
N-C(phenyl) rotationN-phenyl groupVariableSteric interactions with the amide group and the rest of the molecule.
N-C(alkenyl) bond rotationAmide group&lt;8.0 to 31.0 nih.govacs.orgscilit.comAlkene substitution, size of nitrogen substituent, size of acyl substituent. nih.govacs.org

Iii. Synthetic Methodologies for 3 Hydroxy N,3 Diphenylprop 2 Enamide and Its Analogs

Strategies for Carbon-Carbon Bond Formation in the Prop-2-enamide Backbone

The formation of the three-carbon chain containing a double bond and an amide group is a critical phase in the synthesis. Key strategies include organometallic additions and olefination reactions to construct the carbon-carbon bonds that define the backbone.

The Reformatsky reaction provides a reliable method for synthesizing β-hydroxy esters, which are valuable precursors to the target enamide structure. theaic.org This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org For the synthesis of a precursor to 3-Hydroxy-N,3-diphenylprop-2-enamide, benzophenone (B1666685) would be reacted with an α-haloacetate ester, such as ethyl bromoacetate, and activated zinc metal.

The reaction mechanism begins with the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester, forming an organozinc reagent known as a Reformatsky enolate. wikipedia.orglibretexts.org This enolate is less reactive than corresponding Grignard reagents or lithium enolates, which prevents undesired side reactions like self-condensation or addition to the ester group. wikipedia.orgorganic-chemistry.org The enolate then adds to the carbonyl carbon of benzophenone, and subsequent acidic workup yields the β-hydroxy ester. libretexts.org This ester can then be converted to the desired N-phenyl amide in a subsequent step.

Variations of the classical zinc-based reaction have been developed, employing other metals or low-valent metal salts that can also facilitate this transformation. theaic.org These alternatives can offer improved yields, selectivities, or milder reaction conditions.

Table 1: Metals and Catalysts Used in Reformatsky-Type Reactions

Metal/Catalyst Typical Conditions Notes Reference(s)
Zinc (Zn) Zinc dust, ether or THF The classical and most common method. theaic.orgwikipedia.org
Samarium (SmI₂) THF, -78 °C Often provides high diastereoselectivity. beilstein-journals.org
Chromium (CrCl₂) Catalytic amounts Can be used in catalytic systems. theaic.orgwikipedia.org
Iron (Fe) In situ reduction of Fe(III) salts An operationally simple and efficient alternative. organic-chemistry.org

| Titanocene (Cp₂TiCl) | Catalytic amounts | Promotes additions under specific conditions. | organic-chemistry.org |

This table presents a selection of reagents used in Reformatsky and related reactions suitable for generating β-hydroxy carbonyl precursors.

The Horner-Wadsworth-Emmons (HWE) reaction, a well-known modification of the Wittig reaction, is a powerful tool for the synthesis of α,β-unsaturated systems, often with high stereoselectivity for the E-alkene. organic-chemistry.org This approach directly forms the carbon-carbon double bond of the prop-2-enamide backbone. The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. organic-chemistry.org

To synthesize an enamide structure, a phosphonoacetamide (B1211979) reagent is required. researchgate.net For instance, a (diphenylphosphono)acetamide could be deprotonated with a suitable base to form the nucleophilic ylide. This ylide would then react with benzaldehyde (B42025) to form the α,β-unsaturated N-phenylamide directly. The driving force for the reaction is the formation of a highly stable water-soluble phosphate (B84403) byproduct, which simplifies product purification. organic-chemistry.org The choice of base and reaction conditions can be tailored to optimize yields and selectivity. Strong, non-nucleophilic guanidine (B92328) bases have been shown to be effective promoters for HWE reactions under mild conditions. organic-chemistry.org

Table 2: Common Bases for Horner-Wadsworth-Emmons Reactions

Base Solvent Characteristics Reference(s)
Sodium Hydride (NaH) THF, DMF A strong, common base for forming phosphonate (B1237965) anions. organic-chemistry.org
Sodium Methoxide (NaOMe) Methanol (B129727) Suitable for stabilized phosphonates. organic-chemistry.orgwpmucdn.com
n-Butyllithium (n-BuLi) THF A very strong base, useful for less acidic phosphonates. organic-chemistry.org

| TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | THF, CH₂Cl₂ | A strong, organic-soluble guanidine base allowing for mild conditions. | organic-chemistry.org |

This table summarizes various bases used to deprotonate phosphonate reagents in HWE olefinations.

Enamides are a class of electron-rich olefins that have found extensive use in synthesis. nih.gov Their preparation can be achieved through various condensation strategies. While classical methods often involve the acylation of enamines, modern techniques allow for more direct routes. libretexts.orglibretexts.org

One innovative, one-step method involves the N-dehydrogenation of a pre-existing saturated amide. nih.govacs.org This transformation can be accomplished using a combination of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) and an electrophilic activator such as triflic anhydride (B1165640). acs.org This approach avoids the need for pre-functionalization of the starting materials.

Alternatively, enamide synthesis can be viewed through the lens of condensation reactions between amines and carbonyl compounds, which are fundamental for forming imines and enamines. rsc.org Acid catalysts can promote the condensation of a ketone and an amine to form an imine, which can then isomerize to the more stable enamine. rsc.org Subsequent reaction with an acylating agent would yield the target enamide. These methods provide a versatile toolkit for accessing the enamide core structure.

Table 3: Selected Modern Enamide Synthesis Strategies

Method Key Reagents Description Reference(s)
Amide Dehydrogenation LiHMDS, Triflic Anhydride (Tf₂O) Direct oxidation of a saturated amide to an enamide. nih.govacs.org
Reductive Acylation of Oximes Phosphine (B1218219), Acylating Agent A phosphine-mediated reaction to convert ketoximes into enamides. organic-chemistry.org
Palladium-Catalyzed Dehydrogenation Pd catalyst, Oxidant Oxidative C(sp³)–H activation of an amide followed by β-hydride elimination. organic-chemistry.org

| Condensation and Rearrangement | Chiral Brønsted Acid | Catalyzes condensation and subsequent asymmetric rearrangement to form chiral nitrogen compounds. | rsc.org |

This table highlights several contemporary methods for the synthesis of enamides.

Introduction and Manipulation of the 3-Hydroxyl Functionality

The 3-hydroxyl group is a defining feature of the target molecule. Its introduction can be achieved either by direct oxidation of a pre-formed enamide or by carrying it through the synthesis from a β-hydroxy precursor.

The direct installation of a hydroxyl group onto an enamide double bond is a challenging but feasible transformation. Enamides can undergo reactions such as asymmetric tandem oxyfluorination, which suggests that the double bond is susceptible to electrophilic attack that could be adapted for hydroxylation. chemrxiv.org

More general methods for the hydroxylation of unsaturated systems could be applied. For example, copper-catalyzed systems using hydrogen peroxide (H₂O₂) as the oxidant have been employed for the hydroxylation of substrates containing imine directing groups. nih.gov A similar strategy could potentially be developed for the regioselective hydroxylation of the enamide at the C3 position. The challenge lies in controlling the regioselectivity and preventing over-oxidation to a ketone or other byproducts.

An alternative and highly convergent strategy involves the dehydration of a stable β-hydroxy amide precursor, such as one synthesized via a Reformatsky reaction (see 3.1.1). Dehydration reactions involve the elimination of a water molecule to form a double bond. youtube.com In this context, the β-hydroxy amide would be treated with an acid or base catalyst to facilitate the elimination of the hydroxyl group and a proton from the α-carbon, yielding the desired α,β-unsaturated enamide.

The term "rehydration" is conceptually the reverse of dehydration. youtube.com While not a direct step in forming the final unsaturated product, considering the hydration-dehydration equilibrium is relevant. The this compound exists as an enol tautomer of a β-keto amide. The stability of this enol form is crucial. The synthetic pathway focuses on dehydration to create the unsaturated system, which then exists in its stable enol form. Cycles of dehydration and rehydration are fundamental processes in chemical synthesis, particularly in the formation and hydrolysis of polymers. nih.gov

N-Substitution and Amide Bond Formation Techniques

The formation of the amide bond is a fundamental transformation in the synthesis of this compound and its analogs. This can be achieved through various strategies, often involving the coupling of a carboxylic acid derivative with an amine. unimi.it

One common approach involves the activation of a carboxylic acid, followed by reaction with an amine. This activation can be achieved using a variety of reagents. For instance, the conversion of a carboxylic acid to an acyl chloride, often using reagents like thionyl chloride, provides a highly reactive intermediate that readily undergoes nucleophilic attack by an amine to form the desired amide. unimi.it Another strategy involves the use of coupling agents that facilitate the direct amidation of carboxylic acids with amines.

In the context of synthesizing analogs of this compound, these methods allow for the introduction of a wide range of substituents on the nitrogen atom. By selecting different primary or secondary amines, a diverse library of N-substituted enamides can be generated. The choice of method often depends on the specific substrates and the desired complexity of the final molecule. For instance, milder, enzyme-catalyzed methods are also being explored for their environmental benefits and high selectivity. nih.gov

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool for the synthesis of enamides, offering high efficiency, selectivity, and functional group tolerance. Palladium and copper are among the most extensively studied metals for these transformations.

Palladium-catalyzed cross-coupling reactions provide a versatile and efficient means of constructing the enamide scaffold. organic-chemistry.orgorganic-chemistry.org A common strategy involves the coupling of an enol triflate or tosylate with an amide, carbamate, or sulfonamide. organic-chemistry.orgorganic-chemistry.org This approach is advantageous as enol triflates and tosylates are readily prepared from the corresponding ketones. acs.org The reactions typically employ a palladium catalyst, such as Pd₂(dba)₃, in combination with a suitable ligand, like Xantphos or a biphenyl-based ligand, and a base. organic-chemistry.orgorganic-chemistry.org These reactions often proceed under mild conditions, allowing for the synthesis of a wide array of enamides with good to excellent yields. organic-chemistry.org

Another palladium-catalyzed method involves the oxidative amidation of olefins. acs.org This approach couples amides with electron-deficient olefins, such as acrylates, in the presence of a palladium catalyst and an acid co-catalyst. acs.org A key advantage of this method is its ability to generate thermodynamically less favored Z-isomers through intramolecular hydrogen bonding. acs.org

Copper-mediated C(sp²)–N bond formation has become a significant strategy in the synthesis of complex natural products containing enamide moieties. nih.gov This method is particularly valuable for the synthesis of peptide natural products. nih.gov Copper-catalyzed coupling of amides with vinyl iodides or bromides is a reliable approach, provided the vinyl halide precursor is accessible. acs.org

More recent developments include copper-catalyzed electrophilic enamidation starting from alkynes. acs.org This process involves the hydrozirconation of an alkyne to form a vinyl zirconium intermediate, which then undergoes a copper-catalyzed reaction with a dioxazolone as the electrophilic amide source. acs.org This method exhibits high functional group tolerance. acs.org Additionally, copper(II)-catalyzed amidation of alkynyl bromides provides a general route to ynamides, which can then be stereoselectively reduced to Z-enamides. organic-chemistry.org

Organocatalytic and Photoredox-Catalyzed Approaches

In recent years, organocatalysis and photoredox catalysis have gained prominence as powerful strategies for enamide synthesis, offering unique reactivity and stereoselectivity.

Brønsted acids can catalyze the stereoselective synthesis of β-enaminones, which are structurally related to the target compound, through a Meyer-Schuster-type rearrangement of hemiaminals. nih.gov The stereochemical outcome of this reaction is influenced by the choice of Brønsted acid, as well as steric and electronic factors of the substrates. nih.gov More complex transformations, such as the diastereo- and enantioselective synthesis of spiroisindolinones from enamides and 3-hydroxy-isoindolinones, can also be achieved using Brønsted acid catalysis. chemrxiv.orgchemrxiv.orgresearchgate.net Chiral phosphoric acids have proven to be effective catalysts for achieving high enantioselectivity in the alkylation of enamides. acs.org

Visible-light photoredox catalysis has emerged as a mild and efficient method for the functionalization of enamides. uiowa.edu This approach utilizes a photocatalyst, often an iridium or ruthenium complex, to initiate single-electron transfer (SET) processes under irradiation with visible light. lboro.ac.ukrsc.org One application is the stereoselective β-C(sp²)–H alkylation of enamides with redox-active N-hydroxyphthalimide esters. rsc.orgrsc.org This reaction proceeds via a decarboxylative cross-coupling mechanism and demonstrates broad substrate scope and excellent stereoselectivity. rsc.orgrsc.org

Another photoredox-catalyzed transformation involves the dehydrogenation of saturated amide precursors to form enamides. uni-regensburg.de This method uses a combination of a photoredox catalyst and a transition-metal co-catalyst to achieve the direct desaturation of aliphatic compounds under mild conditions. uni-regensburg.de These photoredox strategies offer a powerful platform for the synthesis and functionalization of enamides, providing access to a diverse range of structurally complex molecules. lboro.ac.ukrsc.orgrsc.orguni-regensburg.de

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogs focuses on creating more environmentally benign and efficient chemical processes. Key areas of innovation include the use of alternative energy sources, solvent-free reaction conditions, and the development of novel catalytic systems that are both effective and recyclable. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of toxic and hazardous materials traditionally employed in organic synthesis.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. researchgate.netresearchgate.net In the context of β-enaminone synthesis, microwave-assisted methods provide a rapid and efficient alternative to conventional heating. For instance, the condensation of methyl ketones with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can be achieved under solvent-free microwave irradiation to produce enaminones in good yields. researchgate.net This approach eliminates the need for a solvent, thereby reducing waste and simplifying product purification. researchgate.netresearchgate.net

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation is another alternative energy source that can promote chemical reactions through the phenomenon of acoustic cavitation. This process can lead to enhanced mass transfer and the formation of high-energy intermediates, often resulting in faster reaction rates and milder reaction conditions. The synthesis of β-enaminones and their analogs has been successfully achieved using ultrasound assistance, often in the absence of a solvent and with the use of heterogeneous catalysts that can be easily recovered and reused. researchgate.net For example, the condensation of dicarbonyl compounds with amines can be efficiently catalyzed by nickel oxide under ultrasound sonication at ambient temperature, offering high yields of the desired products. researchgate.net

Solvent-Free Synthesis:

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a significant advantage in this regard. The synthesis of β-enaminones has been effectively carried out under solvent-free conditions, sometimes in conjunction with microwave or ultrasound irradiation, or by using a minimal amount of a recyclable catalyst. researchgate.netresearchgate.net These methods not only reduce environmental impact but can also lead to simpler work-up procedures and higher purity products.

Catalysis:

The development of efficient and recyclable catalysts is a key focus of green synthetic chemistry. In the synthesis of β-enaminones, a variety of catalysts have been explored to replace traditional stoichiometric acid catalysts. These include solid-supported catalysts like PPA-SiO₂, which can be easily separated from the reaction mixture and reused, and nanocatalysts. researchgate.net The use of such heterogeneous catalysts simplifies product purification and reduces waste generation.

The following tables provide an overview of research findings on the green synthesis of analogs of this compound, highlighting the application of these green chemistry principles.

Table 1: Microwave-Assisted Solvent-Free Synthesis of β-Enaminone Analogs

Entryβ-Dicarbonyl CompoundAmineConditionsTimeYield (%)Reference
1AcetylacetoneAniline (B41778)Microwave, Solvent-Free3 min95 researchgate.net
2Ethyl AcetoacetateAnilineMicrowave, Solvent-Free5 min92 researchgate.net
31,3-CyclohexanedioneBenzylamineMicrowave, Solvent-Free3 min98 researchgate.net
4Acetylacetonep-ToluidineMicrowave, Solvent-Free4 min96 researchgate.net

Table 2: Ultrasound-Assisted Synthesis of β-Enaminone Analogs using NiO Catalyst

Entryβ-Dicarbonyl CompoundAmineConditionsTimeYield (%)Reference
1AcetylacetoneAnilineUltrasound, NiO, 30 °C20 min92 researchgate.net
2Ethyl AcetoacetateAnilineUltrasound, NiO, 30 °C25 min90 researchgate.net
3Acetylacetonep-ChloroanilineUltrasound, NiO, 30 °C30 min85 researchgate.net
4BenzoylacetoneAnilineUltrasound, NiO, 30 °C25 min94 researchgate.net

Table 3: Solvent-Free Synthesis of β-Enaminone Analogs using PPA-SiO₂ Catalyst

Entry1,3-Dicarbonyl CompoundAmineConditionsTimeYield (%)Reference
1DimedoneAnilinePPA-SiO₂, 80 °C, Solvent-Free15 min90 researchgate.net
2Dimedonep-ToluidinePPA-SiO₂, 80 °C, Solvent-Free20 min88 researchgate.net
3DimedoneBenzylaminePPA-SiO₂, 80 °C, Solvent-Free10 min92 researchgate.net
4Dimedonep-AnisidinePPA-SiO₂, 80 °C, Solvent-Free25 min85 researchgate.net

Iv. Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy N,3 Diphenylprop 2 Enamide

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in the enamide backbone is a key site for reactivity, susceptible to addition reactions that can introduce new stereocenters and functional groups.

The hydrogenation of the C=C double bond in enamides is a fundamental transformation for producing chiral amines and amides, which are valuable building blocks in pharmaceuticals and materials science. The presence of the adjacent amide group plays a crucial role in these reactions, often enabling high levels of stereocontrol through coordination with a metal catalyst. researchgate.net

Catalytic asymmetric hydrogenation of enamides can be achieved using various transition-metal catalysts, including those based on rhodium, cobalt, and iridium, paired with chiral phosphine (B1218219) ligands. researchgate.netacs.org These reactions can proceed with high yields and excellent diastereo- and enantioselectivity, often under mild conditions. researchgate.net The amide's oxygen atom can coordinate to the metal center, creating a highly active and organized transition state that effectively controls the stereochemical outcome of the hydrogen addition. researchgate.netacs.org For instance, rhodium-catalyzed systems have been shown to be effective for the hydrogenation of various substituted enamides, delivering products with two adjacent stereocenters in high diastereomeric ratio (dr) and enantiomeric excess (ee). researchgate.net

Dynamic kinetic resolution (DKR) is a powerful strategy employed in the hydrogenation of certain unsaturated nitrogen-containing heterocycles. rsc.org This process involves the rapid isomerization between diastereomeric imine intermediates via an enamine, allowing for the preferential hydrogenation of one intermediate to yield a single major stereoisomer of the product. rsc.org Such strategies, often controlled by temperature and hydrogen pressure, highlight the sophisticated control achievable in these reductions. rsc.org Organocatalytic methods, using chiral Brønsted acids like phosphoric acids, have also emerged as an environmentally benign alternative for enamide hydrogenation, employing Hantzsch esters as the hydrogen source. nih.gov

Table 1: Catalytic Systems for Enamide Hydrogenation

Catalyst SystemSubstrate TypeKey FeaturesReported SelectivityReference
Rhodium / Chiral Phosphine LigandAcyclic multisubstituted enamidesAmide group coordination assists in overcoming low reactivity and controls stereoselectivity.Up to >20:1 dr and 99% ee researchgate.net
Cobalt / Chiral Bidentate PhosphineEnamidesProtic solvents like methanol (B129727) enhance yield and enantiopurity. Reaction proceeds via a substrate-coordinated species.Excellent enantiomeric purities acs.org
Iridium / Chiral P,N LigandAlkyl-substituted alkenesEffective for substrates lacking directing groups. Capable of high diastereoselectivity in poly-unsaturated systems.>49:1 dr, 99% ee nih.gov
Chiral Phosphoric Acid / Acetic AcidN-acyl enamidesDual-acid organocatalytic system using a Hantzsch ester. The acyl group is easily removable post-reduction.Excellent yield and enantioselectivity nih.gov

Nitrile ylides are versatile 1,3-dipoles that readily engage in [3+2] cycloaddition reactions with various dipolarophiles, including alkenes, to furnish five-membered heterocyclic rings. thieme-connect.deresearchgate.net The carbon-carbon double bond of an enamide, such as that in 3-Hydroxy-N,3-diphenylprop-2-enamide, can serve as the dipolarophile in these reactions. The reaction between a nitrile ylide and the enamide would lead to the formation of a highly substituted dihydropyrrole derivative.

Nitrile ylides are typically generated in situ, for example, through the base-induced dehydrochlorination of imidoyl chlorides or the photochemical ring-opening of azirines. thieme-connect.de Once formed, the nitrile ylide adds across the enamide's double bond. The regioselectivity of this addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. These cycloaddition reactions are synthetically valuable as they construct complex heterocyclic frameworks in a single, often stereoselective, step. thieme-connect.dersc.org

Table 2: Representative 1,3-Dipolar Cycloaddition with Nitrile Ylides

1,3-Dipole SourceDipolarophileProductKey FeaturesReference
Imidoyl Chloride + BaseElectron-deficient alkene (e.g., methyl acrylate)3,4-Dihydro-2H-pyrroleRegioselective formation of the cycloadduct. thieme-connect.de
N-(stannylmethyl)thioamidesElectron-deficient alkenes and alkynesPyrrolidine and pyrrole (B145914) derivativesGeneration of nitrile ylide equivalents via 1,4-stannatropy. rsc.org
Photolysis of 2H-AzirinesDiisopropyl azodicarboxylate1,3,4-TriazolesPhotoflow reactor enables efficient generation of the nitrile ylide. researchgate.net

The Michael reaction, or conjugate addition, involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or a similar electron-deficient alkene (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com Enamides can participate in this reaction, typically acting as the Michael donor. The nucleophilicity of the enamide can be expressed either through the nitrogen atom or, more commonly, through the α-carbon via its enamine tautomer. This duality allows for the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.orgyoutube.com

When an enamide acts as a nucleophile, it can add to a suitable Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. masterorganicchemistry.comlibretexts.org The reaction is often catalyzed by a base, which facilitates the formation of the more nucleophilic enolate-like species. masterorganicchemistry.com Asymmetric variants of the Michael reaction are well-developed, utilizing chiral catalysts to control the stereochemistry of the newly formed bond, often with very high enantioselectivity. rsc.orgnih.gov The resulting products are 1,5-dicarbonyl compounds or their analogues, which are versatile intermediates in organic synthesis. nih.gov

Table 3: Michael Addition Reactions Involving Enamine/Enamide Systems

Michael DonorMichael AcceptorCatalyst/ConditionsProduct TypeReference
Enolate (from ketone/ester)α,β-Unsaturated Ketone/EsterBase1,5-Dicarbonyl compound masterorganicchemistry.comlibretexts.org
Enamine (from aldehyde/ketone + amine)α,β-Unsaturated Ester-γ-Keto ester (after hydrolysis) youtube.com
IsobutyraldehydeMaleimideChiral Thiourea OrganocatalystChiral succinimide (B58015) derivative nih.gov
Thiolα,β-Unsaturated NitrileBaseβ-Thio-nitrile youtube.comsrce.hr

The enamide system possesses two potential nucleophilic sites: the nitrogen atom and the α-carbon. Deprotonation of the N-H bond would generate an amide anion, while deprotonation at the α-carbon (if possible) or reaction via the enamine tautomer would generate a carbon-centered nucleophile. This ambident nucleophilicity allows for selective alkylation or acylation at either the nitrogen or the carbon atom, depending on the reaction conditions.

N-acylation is a common reaction for amides. For instance, the synthesis of cinnamamide (B152044) derivatives can be achieved through the N-acylation of an amine with cinnamoyl chloride. nih.gov Similarly, the nitrogen of this compound could be acylated or alkylated under appropriate basic conditions.

C-alkylation or C-acylation at the α-position is characteristic of enolate chemistry. To achieve this, the enamide would need to be converted into its corresponding enolate by a strong base. The resulting nucleophile would then react with an electrophile (an alkyl halide or acyl halide). The competition between N- and C-alkylation/acylation is influenced by factors such as the nature of the base, the electrophile, the solvent, and the temperature, following the general principles of hard and soft acids and bases (HSAB).

Table 4: Potential Electrophiles for Enamide Functionalization

Reaction TypeElectrophilePotential Site of ReactionExpected Product Class
N-AlkylationAlkyl Halide (e.g., CH₃I)NitrogenN-Alkyl-N-acyl enamine
N-AcylationAcyl Halide (e.g., CH₃COCl)NitrogenDiacylimide derivative
C-AlkylationAlkyl Halide (e.g., CH₃I)α-Carbonα-Alkyl-β-amino amide (after hydrolysis)
C-AcylationAcyl Halide (e.g., CH₃COCl)α-Carbonβ-Amino-α-acyl amide (after hydrolysis)

Transformations at the Hydroxyl Group

The allylic hydroxyl group is another key reactive center in the molecule, enabling transformations such as oxidation to introduce a carbonyl group.

The secondary, allylic hydroxyl group in this compound can be readily oxidized to a ketone. This transformation would convert the starting material into the corresponding β-ketoenamide, specifically 1,3-diphenyl-1-oxo-N-phenylprop-2-en-2-amide. This reaction introduces a 1,3-dicarbonyl-like functionality, a valuable synthon in organic chemistry.

Standard oxidizing agents for converting allylic alcohols to α,β-unsaturated ketones are effective for this purpose. Manganese dioxide (MnO₂) is a classic reagent for the selective oxidation of allylic and benzylic alcohols due to its mildness and high selectivity, minimizing side reactions at the double bond or amide. Other common reagents include pyridinium (B92312) chlorochromate (PCC) and Swern oxidation conditions. The choice of oxidant would depend on the desired reaction scale and sensitivity of other functional groups, though the enamide system is generally stable to these mild conditions.

Table 5: Common Reagents for Allylic Alcohol Oxidation

Oxidizing AgentTypical ConditionsProduct from this compoundKey Features
Manganese Dioxide (MnO₂)Stirring in an inert solvent (e.g., CH₂Cl₂, CHCl₃, acetone) at room temperature.1,3-Diphenyl-1-oxo-N-phenylprop-2-en-2-amideHighly selective for allylic/benzylic alcohols; heterogeneous reaction.
Pyridinium Chlorochromate (PCC)Stirring in CH₂Cl₂ with a buffer like sodium acetate.1,3-Diphenyl-1-oxo-N-phenylprop-2-en-2-amideMild, general-purpose oxidant for primary and secondary alcohols.
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Low temperature (-78 °C) followed by addition of a hindered base.1,3-Diphenyl-1-oxo-N-phenylprop-2-en-2-amideAvoids heavy metals; conditions are mild but require careful temperature control.

Esterification and Etherification

The hydroxyl group of this compound serves as a primary site for functionalization through esterification and etherification reactions. These transformations are fundamental for modifying the compound's properties and for its use as an intermediate in more complex syntheses.

Esterification typically proceeds under standard conditions, involving reaction with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. The choice of reagents and conditions can be tailored to achieve high yields of the corresponding ester.

Etherification involves the formation of an ether linkage at the hydroxyl position. This is commonly achieved via a Williamson ether synthesis-type mechanism, where the hydroxyl group is first deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

The selective modification of the hydroxyl group is crucial, as the reactivity of this site can be influenced by the electronic nature of the enamide system. Studies on related polyhydroxy compounds demonstrate that subtle differences in the electronic and steric environment of hydroxyl groups allow for regioselective reactions. For instance, in certain iridoid glycosides, the chemical reactivity of one primary hydroxyl group over another can be differentiated and selectively targeted for reactions like oxidation or iodination. nih.gov This principle of selective functionalization is applicable to the hydroxyl group in this compound, enabling its conversion to a wide array of ester and ether derivatives.

Reactivity of the Amide Linkage

The amide bond in this compound is a robust functional group, yet it can undergo specific transformations under controlled conditions, primarily hydrolysis and reactions involving the N-phenyl group.

Amide hydrolysis, the cleavage of the C(O)-N bond, typically requires harsh conditions such as strong acid or base and elevated temperatures. For this compound, hydrolysis would lead to the formation of aniline (B41778) and 3-hydroxy-3-phenylpropenoic acid, which would likely exist in equilibrium with its keto tautomer, benzoylacetic acid. The stability of the amide bond is a key feature, but its cleavage can be a strategic step in a synthetic sequence to reveal a carboxylic acid or an amine functionality.

While specific hydrolysis studies on this compound are not extensively detailed in the literature, the general principles of amide hydrolysis apply. The reaction is initiated by the nucleophilic attack of water (acid-catalyzed) or hydroxide (B78521) (base-catalyzed) at the amide carbonyl carbon, followed by the cleavage of the carbon-nitrogen bond.

The term "N-deprotection" in this context refers to the cleavage of the N-phenyl bond. This is a challenging transformation as the N-aryl bond is generally unreactive. Standard deprotection methods used for common N-protecting groups like Boc or Cbz are not applicable here. However, specialized methods for the cleavage of C(aryl)-N bonds in secondary amides have been developed. For example, some research has shown that reagents like 2-iodoxybenzoic acid (IBX) can promote a selective oxidative cleavage of the C(aryl)-N bond under metal-free conditions, yielding a primary amide. organic-chemistry.org Another approach involves transition-metal catalysis, although this is less common for simple N-phenyl amides compared to more activated systems. researchgate.netmdpi.com The application of such strategies to this compound would theoretically yield 3-hydroxy-3-phenylprop-2-enamide, but would require carefully optimized conditions to avoid side reactions involving the enol and hydroxyl functionalities.

Domino and Tandem Reaction Sequences

The conjugated β-hydroxyenamide structure of this compound makes it an ideal substrate for domino and tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. These sequences are highly efficient and lead to the rapid construction of complex molecular architectures, particularly heterocyclic systems. nih.gov

These compounds can act as versatile building blocks. For instance, β-keto amides, which are tautomers of β-hydroxyenamides, are known to participate in multicomponent reactions to synthesize a wide variety of five- and six-membered heterocycles, including pyridones, quinolines, and pyrazoles. researchgate.net The reaction pathways often involve an initial Michael addition, Knoevenagel condensation, or a related transformation, followed by an intramolecular cyclization and dehydration or condensation. nih.govresearchgate.net

A common tandem sequence involves the reaction of a β-hydroxyenamide with another bifunctional molecule. For example, a reaction might be initiated at the hydroxyl group or the α-carbon, followed by a cyclization involving the amide nitrogen. The specific outcome is dictated by the reaction partner and the catalyst used. Lewis acids are often employed to activate the enamide system and facilitate the cascade. researchgate.net Such strategies have been successfully used to synthesize complex structures like tetrahydropyrans from related enamide substrates. researchgate.net The ability to combine several reaction steps into one efficient process highlights the synthetic utility of this compound in modern organic synthesis. nih.gov

Interactive Data Table: Reactivity of this compound

Reaction Type Functional Group Involved Typical Reagents Potential Product(s)
EsterificationHydroxylAcid Chloride, Base3-Acyloxy-N,3-diphenylprop-2-enamide
EtherificationHydroxylAlkyl Halide, Base3-Alkoxy-N,3-diphenylprop-2-enamide
HydrolysisAmideH₃O⁺ or OH⁻, HeatAniline, Benzoylacetic acid
N-Aryl CleavageAmide (N-Ph)IBX3-Hydroxy-3-phenylprop-2-enamide
Domino ReactionMultipleBifunctional Reagents, CatalystVarious Heterocycles (e.g., Pyridones, Quinolines)

V. Spectroscopic Elucidation and Advanced Analytical Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework and the relative orientation of atoms in a molecule. For 3-Hydroxy-N,3-diphenylprop-2-enamide, which can exist as E/Z isomers due to the carbon-carbon double bond, and potentially as tautomers (enol-keto forms), NMR is critical for stereochemical assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the vinyl proton, the aromatic protons on the two phenyl rings, and the exchangeable protons of the hydroxyl and amide groups. The coupling constant (J-value) between the vinyl protons would be instrumental in assigning the E or Z configuration of the double bond.

¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. The chemical shifts of the carbonyl carbon, the olefinic carbons, and the carbons of the phenyl rings would be characteristic of this class of compounds. For comparison, the saturated analogue, 3-Hydroxy-N,3-diphenyl-propanamide , exhibits a distinct set of carbon signals, which would differ from the target compound primarily in the aliphatic chain region.

Advanced 1D and 2D NMR Techniques (e.g., NOESY for stereoselectivity)

To unambiguously determine the three-dimensional structure, particularly the stereoselectivity of a potential synthetic route, advanced NMR experiments are indispensable.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is crucial for establishing through-space proximity of protons. For this compound, a NOESY experiment could confirm the E/Z isomeric configuration by identifying correlations between the vinyl proton and the protons on the adjacent phenyl ring. Such analyses are standard for confirming the stereochemical outcome of reactions producing cinnamamide (B152044) derivatives.

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands.

Functional Group **Expected Wavenumber (cm⁻¹) **
O-H stretch (hydroxyl)3200-3600 (broad)
N-H stretch (amide)3100-3500
C=O stretch (amide I)1630-1680
C=C stretch (alkene)1620-1680
C=C stretch (aromatic)1450-1600
N-H bend (amide II)1510-1570

Interactive Data Table: Expected IR Absorption Bands for this compound.

Mass Spectrometry for Structural Confirmation and Reaction Monitoring

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure.

Electron Ionization (EI-MS): This technique would likely show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₃NO₂ = 239.27 g/mol ). The fragmentation pattern would be expected to show losses of characteristic fragments, such as the phenyl group or the amide moiety.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would offer the most definitive structural evidence. This technique maps the electron density of a crystal to determine the precise three-dimensional arrangement of atoms and the intermolecular interactions in the solid state. For related cinnamamide derivatives, X-ray crystallography has been used to confirm the E configuration of the double bond and to analyze intermolecular hydrogen bonding patterns involving the amide and other functional groups. nih.gov The crystal structure would provide unequivocal proof of the stereochemistry and conformation of the molecule in the solid state.

Vi. Computational Chemistry and Theoretical Studies of 3 Hydroxy N,3 Diphenylprop 2 Enamide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics. For a molecule like 3-Hydroxy-N,3-diphenylprop-2-enamide, DFT would be instrumental in understanding the distribution of electrons and identifying regions of interest for chemical reactions.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Below is a hypothetical data table illustrating the kind of information that would be generated from an FMO analysis of this compound, with example values drawn from related compounds for illustrative purposes.

Parameter Value (eV) Significance
HOMO Energy-6.20Electron-donating capacity
LUMO Energy-1.80Electron-accepting capacity
HOMO-LUMO Gap (ΔE)4.40Chemical reactivity and stability

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Molecular Dynamics Simulations of Compound Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. mdpi.comnih.gov

For this compound, MD simulations could be employed to understand its flexibility, conformational preferences, and how it interacts with its environment. For example, simulations could reveal the stability of intramolecular hydrogen bonds and the dynamics of the phenyl rings. While no specific MD studies on this compound were found, research on diphenylalanine dipeptides in graphene-based systems showcases how MD can elucidate self-assembly mechanisms and the impact of the environment on molecular conformation. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. nih.gov By mapping the potential energy surface of a reaction, researchers can determine the most likely mechanism and predict reaction kinetics.

In the context of this compound, computational modeling could be used to explore its synthesis, degradation pathways, or its reactions with other molecules. For example, the mechanism of its formation via an acylation reaction could be studied to understand the energetics of the process. While specific studies on this compound are lacking, research on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate demonstrates how computational methods can reveal complex reaction mechanisms, sometimes correcting previously proposed pathways. nih.gov

Molecular Docking for Ligand-Target Interaction Prediction (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (target). This method helps in understanding the binding mode and estimating the binding affinity, which can guide the design of new therapeutic agents.

Although no specific molecular docking studies involving this compound were identified, this technique could be applied to explore its potential biological targets. For instance, docking studies on diphenylquinoxaline-6-carbohydrazide hybrids have been used to understand their inhibitory activity against α-glucosidase by examining their binding modes within the enzyme's active site. nih.gov Similarly, studies on other cinnamamide (B152044) derivatives have suggested their potential as anticonvulsant agents, and docking could help identify their molecular targets. nih.govresearchgate.net

The following table illustrates the type of data generated from a molecular docking study.

Target Protein Binding Affinity (kcal/mol) Interacting Residues
Example Target 1-8.5TYR123, SER234, PHE345
Example Target 2-7.2LEU45, VAL67, ALA89

Note: This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property descriptors of a set of compounds with a particular property of interest. These properties can include physical characteristics like boiling point or, more relevant to medicinal chemistry, biological activity.

For this compound, a QSPR study would involve calculating a variety of molecular descriptors (e.g., topological, electronic, steric) and then using statistical methods to build a mathematical model that relates these descriptors to a specific property. While no QSPR models specifically for this compound were found, this methodology is broadly applied in the study of chemical compounds to predict their properties without the need for extensive experimental testing.

Vii. Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substitutions on the Phenyl Ring at the 3-Position

The phenyl ring at the 3-position of the propenamide scaffold, derived from cinnamic acid, is another key area for structural modification. Substituents on this ring can directly influence the electronic properties of the α,β-unsaturated system and introduce steric effects that can either enhance or hinder binding to a biological target.

Cinnamic acid and its derivatives are known for a wide range of biological activities, and the nature of the substituents on the phenyl ring plays a significant role in defining their therapeutic effects. nih.govnih.gov For example, the presence of hydroxyl groups on this ring, as seen in coumaric, caffeic, and ferulic acids, is known to contribute to their antioxidant properties. nih.gov

In a study investigating Nrf2/ARE agonistic activity, it was found that a meta-hydroxy group on the cinnamoyl moiety enhanced the electrophilic character of the β-carbon, leading to increased activity compared to the unsubstituted cinnamic acid. nih.govmdpi.com This highlights the role of electronic effects in modulating the reactivity of the enamide system.

Furthermore, research on arylalkanoic acids has established general SAR principles where the aromatic ring serves as a crucial anchor for anti-inflammatory activity. pharmacy180.com While these are not direct analogs, the principle that the electronic nature of the aromatic ring influences activity is transferable.

Table 2: Influence of 3-Phenyl Ring Substituents on the Activity of Cinnamic Acid Derivatives

Substituent (R¹)Compound TypeObserved EffectReference
-HCinnamic AcidBaseline activity nih.gov
m-OHm-Coumaric AcidEnhanced Nrf2/ARE activation nih.govmdpi.com
4-OH, 3-OCH₃Ferulic AcidKnown antioxidant nih.gov
3,4-diOHCaffeic AcidKnown antioxidant nih.gov

Role of the Hydroxyl Group in Biological Interactions

The hydroxyl group at the 3-position of 3-Hydroxy-N,3-diphenylprop-2-enamide introduces a critical functional group capable of participating in hydrogen bonding, a key interaction in drug-receptor binding. core.ac.uk This group can act as both a hydrogen bond donor and acceptor, potentially forming strong connections with amino acid residues in the active site of a target protein.

The importance of hydroxyl groups in biological activity is well-documented across various classes of compounds. In flavonoids, the number and position of hydroxyl groups are major determinants of their antioxidant and enzyme inhibitory activities. nih.gov Specifically, the B ring hydroxyl configuration is a key factor in scavenging reactive oxygen species. nih.gov

In the context of radical scavenging, studies on curcumin, which possesses both phenolic and enolic hydroxyl groups, have shown that the phenolic hydroxyl group is primarily responsible for its antioxidant activity. nih.gov The enolic hydroxyl, similar to the one in this compound, can also contribute, particularly when part of a conjugated system. nih.gov

The presence of the hydroxyl group also increases the polarity of the molecule, which can influence its solubility and pharmacokinetic properties. Replacing the hydroxyl group with a methoxy (B1213986) group or removing it altogether would be key experiments to ascertain its precise role in the biological activity of this compound.

The α,β-unsaturated double bond in the enamide backbone is a defining feature of this compound. This double bond confers a degree of rigidity to the molecule and presents a potential site for covalent interaction with a biological target through Michael addition, if the target has a suitably positioned nucleophile.

The importance of such unsaturation for biological activity has been demonstrated in various contexts. For instance, in a series of steroidal inhibitors of cytochrome P45017α, the presence of a 16,17-double bond was found to be necessary for irreversible binding to the enzyme. nih.gov Compounds lacking this double bond exhibited reversible inhibition. nih.gov

The enamide motif itself is a valuable pharmacophore found in numerous bioactive natural products. mdpi.com It is a stable, electron-rich double bond that is frequently utilized in asymmetric synthesis and is known to be a key structural element for a range of biological activities, including anticancer and antifungal effects. mdpi.com The polarization of the enamide double bond, influenced by the substituents on the nitrogen and at the 3-position, can fine-tune its reactivity and interaction with a receptor.

Conformational analysis of related molecules is essential to understand the energetically favorable shapes the molecule can assume. nih.gov The consideration of conformational flexibility is a critical aspect of modern drug design, as the bioactive conformation of a ligand may not be its lowest energy state in solution. ui.ac.id

Ligand efficiency (LE) is a metric used in drug design to assess the binding affinity of a compound in relation to its size. capes.gov.br It is a measure of how efficiently a molecule utilizes its atoms to bind to a target. For a lead compound like this compound, optimizing for high ligand efficiency is a key strategy to develop potent and drug-like candidates. This involves making structural modifications that enhance binding affinity without disproportionately increasing molecular weight or other undesirable physicochemical properties. core.ac.ukcapes.gov.br By focusing on improving the binding contribution of each part of the molecule, researchers can design more efficient and effective drugs.

Viii. Biological Activities and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Profiles and Molecular Targets (In Vitro)

The therapeutic potential of a compound is often linked to its ability to selectively interact with and modulate the activity of specific enzymes. In vitro enzyme assays provide a fundamental understanding of these interactions.

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govnih.gov Consequently, the inhibition of BACE1 is a primary therapeutic strategy being investigated for the treatment of Alzheimer's. nih.gov BACE1 is a type I transmembrane protein belonging to the pepsin family of aspartyl proteases. nih.gov Its inhibition blocks the initial cleavage of the amyloid precursor protein (APP), thereby reducing the generation of Aβ. nih.gov

While extensive research has focused on developing BACE1 inhibitors, with various scaffolds such as aminooxazepines, aminothiazines, and chromenopyridine derivatives being investigated, specific in vitro studies detailing the inhibitory activity of 3-Hydroxy-N,3-diphenylprop-2-enamide against BACE1 are not prominent in the reviewed literature. researchgate.netnih.gov The development of potent BACE1 inhibitors often involves complex molecular structures designed to fit into the enzyme's active site, and research has highlighted the importance of features like the flexible β-hairpin flap that controls substrate access. researchgate.net

Monoamine oxidase B (MAO-B) is an enzyme responsible for the oxidative deamination of key neurotransmitters, including dopamine (B1211576). nih.gov Its inhibition can increase dopamine levels, which is a therapeutic approach for neurodegenerative conditions such as Parkinson's disease. nih.gov

The enamide scaffold, a core feature of this compound, has been identified as a promising framework for developing selective and reversible MAO-B inhibitors. nih.gov A series of enamide derivatives (AD1-AD11), synthesized by reacting cinnamoyl chloride with various amines, were evaluated for their inhibitory activity against human MAO-A and MAO-B. nih.gov Several of these compounds demonstrated potent and selective inhibition of MAO-B. nih.gov

Notably, compounds AD3 (N-(furan-2-ylmethyl)-3-phenylprop-2-enamide) and AD9 (N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-enamide) were the most potent inhibitors of MAO-B, with IC₅₀ values of 0.11 µM and 0.10 µM, respectively. nih.gov Compound AD3 also showed high selectivity for MAO-B over MAO-A, with a selectivity index (SI) greater than 363.6. nih.gov Kinetic studies revealed that these compounds act as competitive and reversible inhibitors of MAO-B. nih.gov

Table 1: In Vitro MAO-B Inhibitory Activity of Selected Enamide Derivatives
CompoundMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (SI) for MAO-BReference
AD10.71> 40> 56.3 nih.gov
AD20.51> 40> 78.4 nih.gov
AD30.11> 40> 363.6 nih.gov
AD90.104.2142.1 nih.gov

Recent research has identified enzymes in the cholesterol biosynthesis pathway, beyond the well-known HMG-CoA reductase, as potential therapeutic targets. nih.govmdpi.com Among these are SC4MOL (sterol-C4-methyl oxidase-like) and HSD17B7 (hydroxysteroid 17-beta dehydrogenase 7), which are involved in the later stages of cholesterol synthesis. nih.govmdpi.com

In vitro studies have shown that the compound (2E)-N,3-diphenylprop-2-enamide can inhibit these enzymes. nih.gov The inhibition of SC4MOL and HSD17B7 leads to a shift in the cellular sterol composition. nih.gov Specifically, this inhibition results in the accumulation of 8,9-unsaturated sterols, which have been found to enhance the formation of oligodendrocytes, the myelin-producing cells of the central nervous system. nih.gov This validation of SC4MOL and HSD17B7 as targets for promoting oligodendrocyte formation opens new avenues for probing various biological processes. nih.gov

5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators implicated in diseases like asthma and allergic rhinitis. medchemexpress.com As such, 5-LOX is a significant target for the development of anti-inflammatory drugs. medchemexpress.comnih.gov The enzyme catalyzes the conversion of arachidonic acid into leukotriene A₄ (LTA₄), a process that involves multiple steps and provides unique opportunities for inhibition. medchemexpress.com

The search for 5-LOX inhibitors has led to the discovery of various chemical classes of compounds, including those with N-hydroxyurea and N-hydroxycarbamate functionalities. nih.gov For instance, a series of N-hydroxycarbamates demonstrated both 5-lipoxygenase inhibitory activity and histaminergic H1 receptor antagonism in in vitro assays. nih.gov However, specific studies demonstrating the direct inhibitory effect of this compound on 5-LOX are not extensively documented in the available literature. Research has often focused on other structural motifs, such as those found in the drug Zileuton or various dual-function compounds. nih.gov

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, as it enhances cholinergic neurotransmission by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov While AChE is the primary target, BuChE also plays a role in acetylcholine hydrolysis, making dual inhibitors a subject of interest. nih.gov

A compound with a related chemical structure, identified as ZINC390718 , has been studied for its in vitro effects on both cholinesterases. nih.gov This molecule demonstrated dual inhibitory activity, acting on both AChE and BuChE in a concentration-dependent manner. nih.gov The study found that ZINC390718 was more selective for BuChE, with an IC₅₀ value of 241.1 µM, compared to its activity against AChE, which had an IC₅₀ of 543.8 µM. nih.gov This translates to a selectivity index of 2.25 in favor of BuChE. nih.gov

Table 2: In Vitro Anticholinesterase Activity of ZINC390718
EnzymeIC₅₀ (µM)Reference
Acetylcholinesterase (AChE)543.8 nih.gov
Butyrylcholinesterase (BuChE)241.1 nih.gov

Cellular Effects and Signal Transduction Pathways (In Vitro)

Beyond direct enzyme inhibition, it is crucial to understand how a compound affects cells on a broader level, including its impact on cell viability, proliferation, and signaling pathways.

A cinnamamide (B152044) derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) , has been evaluated for its cytotoxicity in different cell lines. In studies using human liver cancer cells (HepG2) and rat heart myoblasts (H9c2), the compound was found to be safe at concentrations up to 100 µM. Similarly, the cholinesterase inhibitor ZINC390718, which shares a structural core, exhibited low in vitro toxicity when tested on a primary astrocyte-enriched glial cell culture. nih.gov

As mentioned previously, the inhibition of the cholesterol biosynthesis enzymes SC4MOL and HSD17B7 by (2E)-N,3-diphenylprop-2-enamide has a significant downstream cellular effect: the promotion of oligodendrocyte formation. nih.gov This indicates an influence on cellular differentiation pathways, which could be relevant for demyelinating diseases.

Modulation of Oligodendrocyte Formation

No studies were found that investigated the effect of this compound on the formation or differentiation of oligodendrocytes in vitro.

Influence on Cellular Motility and Proliferation (In Vitro)

Information regarding the influence of this specific compound on cellular motility and proliferation through in vitro assays is not present in the available scientific literature.

Proposed Molecular Mechanisms of Action (In Vitro)

There are no published in vitro studies that propose or elucidate the molecular mechanisms of action for this compound.

In Vitro Selectivity and Potency Evaluation

Data from in vitro evaluations to determine the selectivity and potency of this compound against specific biological targets are not available.

Ix. Derivatives and Analogues of 3 Hydroxy N,3 Diphenylprop 2 Enamide

Synthesis of Substituted 3-Hydroxy-N,3-diphenylprop-2-enamide Derivatives

The synthesis of derivatives based on the this compound structure is achieved through several strategic chemical reactions. These methods either build the core structure with pre-attached functional groups or modify the parent compound after its initial synthesis.

One notable method involves the in situ generation of the desired scaffold. A one-pot, three-component reaction can be used to construct complex derivatives. For instance, a cascade reaction starting with 4-hydroxycoumarin (B602359) and various aniline (B41778) derivatives in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (150 °C) generates 3-hydroxy-3-(2-hydroxyphenyl)-N-arylacrylamide intermediates. acs.org This approach is efficient for creating π-conjugated systems by subsequently reacting the intermediate with other molecules. acs.org The reaction proceeds through a nucleophile-induced ring-opening of the coumarin (B35378) by the aniline, which then forms the β-hydroxy enamide that exists in equilibrium with its 1,3-diketo tautomer. acs.org

A more traditional and widely applicable approach involves the condensation of a carboxylic acid with an amine to form the characteristic amide bond of the molecule. This classic synthetic route can be facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like Hydroxybenzotriazole (HOBt). nih.gov This strategy allows for the joining of diverse aryl carboxylic acid fragments and aniline derivatives to produce a library of substituted compounds.

Furthermore, derivatization can occur after the core scaffold has been assembled. For example, O-alkylation is a common strategy to modify analogues containing a hydroxyl group. A parent compound like N-(3-hydroxyphenyl)benzamide can be treated with various alkyl halides under basic conditions to yield a series of 3-O-derivatives, expanding the structural diversity of the compound library. researchgate.net

Synthetic StrategyKey Reagents & ConditionsDescriptionReference
In Situ Generation from Coumarins4-Hydroxycoumarin, Aniline derivative, DMF, 150 °CA one-pot reaction where an aniline derivative opens the coumarin ring to form a substituted 3-hydroxy-N-arylacrylamide intermediate. acs.org
Amide CondensationCarboxylic Acid, Aniline, EDCI, HOBtA classic coupling reaction to form the central amide bond, allowing for high modularity in combining different acid and amine components. nih.gov
Post-Synthesis O-AlkylationParent Hydroxylated Compound, Alkyl Halide, Base (e.g., NaOEt)Modification of a synthesized core structure by adding alkyl chains to a hydroxyl group, creating a series of ether derivatives. researchgate.net

Structural Diversity and Functional Group Incorporations

The structural framework of this compound allows for extensive modification at several positions, primarily on the N-phenyl and C3-phenyl rings. This versatility has been exploited to create a wide array of derivatives with diverse functional groups, often in an effort to fine-tune their biological or chemical properties.

Substitutions on the aryl rings can range from simple functional groups to complex moieties. For example, in the development of enzyme inhibitors, researchers have incorporated groups like dimethylamino and pyrrolidin-1-yl onto a phenyl cap substructure to enhance potency. nih.gov The introduction of heterocyclic patterns is another common strategy to expand structural diversity and explore new chemical space. nih.gov

In the pursuit of potent pharmacological tools, complex substitutions have been made. One such example is the incorporation of a 4-fluoro-2-(1-methyl-4-piperidyl)phenyl group onto a related oxazolone (B7731731) core structure. nih.gov Such modifications are often guided by structure-activity relationship (SAR) studies, which aim to identify the chemical features responsible for a compound's activity. The goal of these incorporations can be to increase target affinity, improve metabolic stability, or enhance cell permeability. nih.gov

Position of ModificationIncorporated Functional Group/MoietyPurpose/RationaleReference
C3-Aryl Ring2-HydroxyphenylCreated from a coumarin precursor to generate a specific substituted analogue for further reactions. acs.org
N-Aryl Ring (Analogues)N-Hydroxy GroupA critical modification to create hydroxamic acid-based derivatives that act as potent enzyme inhibitors. nih.govnih.gov
Aryl Ring "Cap" (Analogues)4-(dimethylamino)phenyl, 4-(pyrrolidin-1-yl)phenylTo generate highly potent hydroxamic acid-based HDAC inhibitors by adding a cap substructure. nih.gov
Aryl Ring (Analogues)4-fluoro-2-(1-methyl-4-piperidyl)phenylTo optimize physicochemical and metabolic properties in the development of potent acid ceramidase inhibitors. nih.gov
Core ScaffoldDiarylamine-modified scaffoldTo create novel nicotinamide (B372718) derivatives with flexible heterocyclic patterns for fungicidal testing. nih.gov

Role of Derivatives as Research Probes and Tool Compounds

Derivatives and analogues of the this compound scaffold have proven to be valuable as research probes and tool compounds for investigating complex biological pathways. Their ability to selectively interact with specific molecular targets, such as enzymes, makes them indispensable in pharmacological and biochemical research.

A prominent role for analogues of this compound is as enzyme inhibitors. Structurally related N-hydroxy-3-phenyl-2-propenamides have been identified as a potent class of histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a key area of cancer research. One such derivative, (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (also known as NVP-LAQ824), demonstrated significant activity and entered human clinical trials. nih.gov

In a different area of research, novel substituted oxazol-2-one-3-carboxamides, which bear structural resemblance, were developed as potent inhibitors of acid ceramidase (AC). nih.gov Acid ceramidase is a key enzyme in the metabolism of ceramides, which are signaling molecules involved in numerous cellular processes from proliferation to cell death. nih.gov These inhibitors serve as important pharmacological tools for studying the therapeutic potential of AC inhibition in disorders related to sphingolipid metabolism. nih.gov

Furthermore, other derivatives have been synthesized and evaluated for different biological activities. For example, nicotinamide derivatives featuring a diarylamine-modified scaffold were designed as potential succinate (B1194679) dehydrogenase inhibitors for use as fungicides. nih.gov This highlights the broad applicability of the core structure in developing tool compounds for diverse research fields, from oncology to agriculture.

Derivative ClassMolecular TargetResearch Area / ApplicationReference
N-hydroxy-3-phenyl-2-propenamidesHistone Deacetylases (HDACs)Cancer research, apoptosis induction in tumor cells. nih.govnih.gov
Substituted Oxazol-2-one-3-carboxamidesAcid Ceramidase (AC)Investigating sphingolipid metabolism and related disorders. nih.gov
Nicotinamide derivatives with diarylamine scaffoldSuccinate DehydrogenaseFungicidal research and development. nih.gov
3-Amino oxindolesNot specified (Collagen Deposition Pathway)Evaluation of anti-pulmonary fibrosis activity. rsc.org

X. Advanced Applications in Materials Science and Organic Synthesis

Utilization as Building Blocks for Complex Organic Molecules

β-Enaminones, including 3-Hydroxy-N,3-diphenylprop-2-enamide, are recognized as exceptionally versatile building blocks in organic synthesis. researchgate.netnih.gov This utility stems from the presence of multiple reactive sites within their molecular framework. The conjugated system, which consists of an amine, an alkene, and a carbonyl group, possesses both nucleophilic (at the nitrogen atom and the α-carbon) and electrophilic (at the carbonyl carbon and the β-carbon) centers. researchgate.net This dual reactivity allows them to participate in a wide array of chemical transformations.

The primary application of enaminones as building blocks is in the synthesis of heterocyclic compounds, which are core structures in many natural products and pharmaceutical agents. researchgate.netacgpubs.org Their ability to react with various electrophiles and nucleophiles facilitates the construction of diverse ring systems. Research has demonstrated that the enaminone scaffold is a precursor for a multitude of important heterocyclic and carbocyclic molecules. researchgate.net

Table 1: Heterocyclic Systems Synthesized from β-Enaminone Precursors

Heterocycle Class Specific Examples Reference
Five-Membered Rings Pyrroles, Pyrazoles, Oxazoles, Triazoles, Indoles researchgate.netresearchgate.net
Six-Membered Rings Pyridines, Pyridones, Quinolines, Quinolones nih.govresearchgate.net
Fused & Other Systems Dibenzodiazepines, Tetrahydrobenzoxazines, Alkaloids acgpubs.orgresearchgate.netderpharmachemica.com

The synthesis of these complex molecules often proceeds through multicomponent reactions or tandem cyclizations, where the enaminone's structure guides the formation of the desired product with high efficiency. researchgate.net Enamides, a related class, are also valued for their stability and adaptability as synthons for creating nitrogen-containing heterocycles. researchgate.net

Applications in Organic Electronics and Photonics (Theoretical or Early Stage)

While extensive application of this compound in organic electronics and photonics is still in theoretical or early-stage research, its fundamental structure possesses characteristics essential for such materials. Enaminones are classic "push-pull" ethylenes, where the amine group acts as an electron-donating 'push' and the carbonyl group functions as an electron-withdrawing 'pull' of electron density across the conjugated double bond. researchgate.net

This inherent electronic structure leads to a stable, polarized molecule with a delocalized π-system. Such conjugated systems are a prerequisite for organic semiconducting, conducting, and photoreactive materials. The ability to tune the electronic properties by modifying the substituents on the nitrogen and carbon backbone makes enaminone derivatives attractive candidates for investigation.

Theoretical studies on the molecular stability and proton transfer of enaminones have been conducted using computational methods. researchgate.net The potential for these compounds and their polymers to exhibit useful electronic or photonic properties is an area of emerging interest, building on the foundational understanding of their conjugated nature. Further research is needed to synthesize and characterize specific derivatives of this compound to evaluate their performance in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Role as Pharmaceutical Intermediates and Reference Standards

The enaminone scaffold is a well-established pharmacophore and a crucial intermediate in the development of new therapeutic agents. researchgate.net The versatility of β-enaminones allows them to serve as starting materials for a wide range of biologically active compounds. acgpubs.orgresearchgate.net Numerous derivatives have been synthesized and evaluated for various pharmacological activities.

The structural motif is present in molecules designed as:

Anticonvulsants: Certain enaminone derivatives have shown significant potential in preclinical models of seizures and epilepsy. researchgate.netnih.gov For instance, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, a close structural analog, has been identified as a novel anticonvulsant agent. nih.govresearchgate.net

Anti-inflammatory Agents: The scaffold is used to build molecules with anti-inflammatory properties. acgpubs.orgderpharmachemica.com

Antitumor and Anticancer Agents: Various analogs have demonstrated antitumor and anticancer activity in research settings. researchgate.netnih.gov

Antibacterial Agents: The framework is a component of some compounds developed for their antibacterial effects. derpharmachemica.com

Table 2: Reported Therapeutic Activities of Enaminone Derivatives

Therapeutic Area Activity Reference
Neurology Anticonvulsant nih.govresearchgate.netnih.gov
Oncology Antitumor, Anticancer researchgate.netderpharmachemica.com
Immunology Anti-inflammatory nih.govacgpubs.org
Infectious Disease Antibacterial derpharmachemica.com

Given their role as precursors to active pharmaceutical ingredients (APIs), pure samples of compounds like this compound can also serve as reference standards in the development and quality control of these pharmaceuticals. They are used to identify and quantify related substances and impurities during the manufacturing process.

Catalytic Applications (e.g., in asymmetric catalysis)

While this compound is not typically a catalyst itself, it is an important substrate in reactions that rely on catalysis, particularly in the field of asymmetric synthesis. The production of single-enantiomer chiral compounds is critical in the pharmaceutical industry, and β-ketoamides (the tautomeric form of β-hydroxy enamides) are valuable prochiral substrates for creating chiral centers with high enantioselectivity.

Asymmetric catalysis aims to convert a non-chiral starting material into a predominantly single-enantiomer product using a chiral catalyst. The β-dicarbonyl moiety in the keto-form of the compound is an ideal target for such transformations.

Key catalytic applications involving this type of substrate include:

Asymmetric Alkylation: A highly enantioselective α-alkylation of cyclic β-keto amides has been achieved using phase-transfer catalysis with cinchona-derived catalysts, yielding products with up to 98% enantiomeric excess (ee). rsc.org This method provides an alternative to transition metal-catalyzed approaches.

Asymmetric Hydrogenation: The double bond in enamide derivatives can undergo asymmetric hydrogenation to produce chiral amines. researchgate.net

Organocatalytic Reactions: Organocatalysts have been successfully employed for the asymmetric synthesis of related structures like 3-hydroxy-2-oxindoles, demonstrating the utility of catalysis in creating chiral hydroxylated centers. rsc.orgrsc.org

Metal-Catalyzed Synthesis: Gold(I) and other metal complexes have been used to catalyze the synthesis of β-enaminones themselves, often under mild, solvent-free conditions, showcasing the synergy between the substrate and catalyst systems. nih.gov

Table 3: Catalytic Methodologies Involving β-Ketoamide/Enaminone Substrates

Catalytic Method Reaction Type Catalyst Type Reference
Phase-Transfer Catalysis Asymmetric α-Alkylation Cinchona Alkaloids rsc.org
Organocatalysis Asymmetric Henry Reaction Chiral Organic Molecules rsc.org
Metal Catalysis Synthesis of Enaminones Gold(I)/Silver(I) Complexes nih.gov
Metal Catalysis Asymmetric Synthesis Organometallic Catalysts rsc.org

The ability to catalytically and selectively modify the structure of this compound underscores its importance as a versatile platform for generating complex, high-value chiral molecules.

Xi. Future Research Directions for 3 Hydroxy N,3 Diphenylprop 2 Enamide

Exploration of Novel Synthetic Pathways

The future of 3-Hydroxy-N,3-diphenylprop-2-enamide research will benefit from the development of new and efficient synthetic methodologies. While current synthetic routes are established, the exploration of novel pathways could offer significant advantages in terms of yield, cost-effectiveness, and environmental impact. A key area of future research will be the development of eco-benign synthetic methods. researchgate.net Drawing inspiration from the synthesis of other bioactive compounds, future work could focus on employing greener solvents, catalysts, and reaction conditions to minimize the environmental footprint of the synthesis process. researchgate.net

Furthermore, the development of stereoselective synthetic routes will be paramount. The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to selectively synthesize specific enantiomers or diastereomers of this compound and its analogues will be critical for detailed structure-activity relationship (SAR) studies and for optimizing therapeutic efficacy.

Deeper Mechanistic Understanding of Biological Interactions

A thorough understanding of the molecular mechanisms underlying the biological activity of this compound is essential for its further development. While some cinnamamide (B152044) derivatives have shown potential as anticonvulsant agents, the precise molecular targets and signaling pathways involved remain to be fully elucidated. nih.govresearchgate.net Future research should aim to identify the specific enzymes, receptors, or ion channels that interact with this compound.

Advanced biochemical and biophysical techniques, such as X-ray crystallography, cryo-electron microscopy, and surface plasmon resonance, could be employed to visualize the binding of the compound to its biological targets at an atomic level. These studies would provide invaluable insights into the key molecular interactions driving its activity and would pave the way for the rational design of more potent and selective analogues.

Development of Advanced Analogues for Specific Biological Probes

The development of advanced analogues of this compound as specific biological probes represents a significant area for future research. These probes can be instrumental in identifying the compound's molecular targets and in studying its mechanism of action within a cellular context. By incorporating photoreactive groups or reporter tags into the structure of this compound, researchers can create powerful tools for target identification and validation. nih.govresearchgate.net

For instance, the design of activity-based probes could enable the covalent labeling and subsequent identification of the compound's target enzymes. nih.gov Similarly, the synthesis of fluorescently tagged analogues would allow for the visualization of the compound's subcellular localization and its interaction with specific cellular components. The insights gained from these studies will be crucial for understanding the compound's biological function and for the development of targeted therapeutics.

Probe TypePotential Application for this compound Research
Photoreactive Probes Covalent labeling and identification of binding partners (e.g., enzymes, receptors). nih.govresearchgate.net
Activity-Based Probes Covalent modification and profiling of target enzyme activity in complex biological systems. nih.gov
Fluorescently Tagged Probes Visualization of subcellular localization and tracking of compound distribution in real-time.
Biotinylated Probes Affinity-based purification of target proteins for subsequent identification by mass spectrometry.

Interdisciplinary Research with Materials Science and Nanotechnology

The convergence of medicinal chemistry with materials science and nanotechnology opens up exciting new avenues for the application of this compound. Future research could explore the encapsulation of the compound within various nanomaterials, such as liposomes, nanoparticles, or dendrimers, to improve its solubility, stability, and pharmacokinetic profile. These advanced drug delivery systems could also enable targeted delivery of the compound to specific tissues or cells, thereby enhancing its therapeutic efficacy and minimizing potential side effects.

Furthermore, the unique chemical structure of this compound could be leveraged for the development of novel biomaterials. For example, the compound could be incorporated into polymer scaffolds for tissue engineering applications or used to functionalize surfaces to modulate cellular adhesion and growth. These interdisciplinary approaches have the potential to unlock new therapeutic and diagnostic applications for this versatile molecule.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and development. researchgate.netnih.govnih.govucdavis.edu In the context of this compound, these computational tools can be employed to accelerate the design and optimization of novel analogues with improved biological activity and drug-like properties. researchgate.net

By analyzing large datasets of chemical structures and their corresponding biological activities, AI/ML models can identify key structural features that are essential for the desired therapeutic effect. nih.gov This information can then be used to guide the de novo design of new compounds with enhanced potency, selectivity, and pharmacokinetic profiles. researchgate.net Furthermore, AI and ML algorithms can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, thereby reducing the time and cost associated with preclinical development. nih.gov The integration of AI and ML into the research pipeline for this compound will undoubtedly accelerate the discovery of new and improved therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 3-Hydroxy-N,3-diphenylprop-2-enamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a nucleophilic acyl substitution or condensation reaction between phenylacetic acid derivatives and substituted anilines. Key reagents include coupling agents like EDC/NHS (commonly used in peptide synthesis, as noted in ) and catalysts such as palladium complexes (e.g., Pd(dppf)₂Cl₂, referenced in ). Optimization involves adjusting solvent polarity (e.g., dioxane/water mixtures), temperature (55–80°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC (≥98% purity criteria, ) ensures reaction completion.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the enamide structure and stereochemistry. IR spectroscopy identifies hydroxyl and amide carbonyl stretches (1600–1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI-MS, as in ).
  • Chromatography : Reverse-phase HPLC with UV detection () assesses purity. Reference standards from authoritative databases (e.g., PubChem, ) ensure accuracy.

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing using:
  • Thermal Analysis : TGA/DSC to monitor decomposition temperatures ().
  • pH Variability : Incubate samples in buffers (pH 3–9) and analyze degradation products via LC-MS.
  • Spectroscopic Tracking : UV-Vis or FTIR detects structural changes over time. Statistical tools (e.g., factorial design, ) identify critical stability factors.

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Cross-validate using:
  • Multi-Technique Analysis : Combine NMR, X-ray crystallography (if crystals are obtainable, ), and computational simulations (DFT for NMR chemical shift predictions).
  • Error Analysis : Assess solvent effects (e.g., DMSO vs. CDCl₃) and concentration-dependent shifts. Software like COMSOL Multiphysics () models solvent interactions.
  • Peer Validation : Compare data with published analogs (e.g., ’s acetamide derivatives).

Q. How can enantiomeric purity be ensured during synthesis, and what advanced techniques validate it?

  • Methodological Answer :
  • Stereocontrol : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones).
  • Analysis : Chiral HPLC () or circular dichroism (CD) spectroscopy. Single-crystal X-ray diffraction () provides definitive confirmation.
  • Computational Support : Molecular docking () predicts enantiomer-specific interactions.

Q. What experimental designs are optimal for studying the compound’s reactivity in catalytic systems?

  • Methodological Answer : Implement a factorial design ( ) to test variables:
  • Factors : Catalyst loading (e.g., 1–5 mol%), solvent polarity, and reaction time.
  • Response Surface Methodology (RSM) : Optimizes yield and selectivity.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental biological activity data?

  • Methodological Answer :
  • Cross-Disciplinary Validation : Combine computational docking (e.g., AutoDock Vina) with SPR (Surface Plasmon Resonance, ) to measure binding affinities.
  • Dose-Response Studies : Use cell-based assays (e.g., MMP3 inhibition, ) to correlate in silico predictions with IC₅₀ values.
  • Meta-Analysis : Compare results with structurally related compounds (e.g., ’s fluoropyridinyl derivatives).

Methodological Innovation

Q. Can AI-driven tools enhance the prediction of synthetic pathways or degradation products?

  • Methodological Answer : Yes. Platforms like COMSOL Multiphysics ( ) integrate AI for:
  • Retrosynthesis Planning : Predict feasible routes using transformer-based models (e.g., IBM RXN).
  • Degradation Modeling : Quantum mechanics/molecular mechanics (QM/MM) simulate hydrolysis or oxidation pathways.
  • Real-Time Optimization : AI adjusts reaction parameters (e.g., flow chemistry conditions) via feedback loops.

Tables for Key Data

Parameter Analytical Method Reference
Purity (>98%)Reverse-phase HPLC
Thermal StabilityTGA/DSC
Enantiomeric ExcessChiral HPLC/X-ray diffraction
Binding Affinity (Kd)SPR/ITC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.